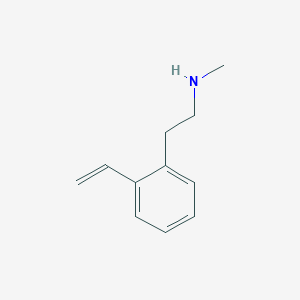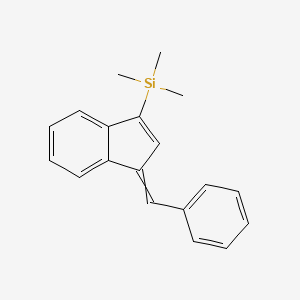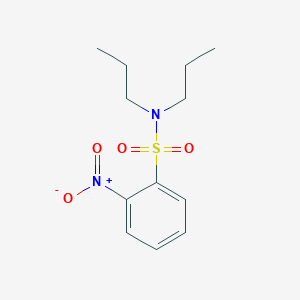![molecular formula C18H17Cl3O2 B14382770 1-Chloro-4-({4-[(5,5-dichloropent-4-en-1-yl)oxy]phenoxy}methyl)benzene CAS No. 88335-01-7](/img/structure/B14382770.png)
1-Chloro-4-({4-[(5,5-dichloropent-4-en-1-yl)oxy]phenoxy}methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-({4-[(5,5-dichloropent-4-en-1-yl)oxy]phenoxy}methyl)benzene is an organic compound characterized by its complex structure, which includes a benzene ring substituted with chlorine and a phenoxy group linked to a dichloropentene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-({4-[(5,5-dichloropent-4-en-1-yl)oxy]phenoxy}methyl)benzene typically involves multiple steps:
Formation of the Dichloropentene Chain: The dichloropentene chain can be synthesized through the chlorination of pentene using chlorine gas under controlled conditions.
Phenoxy Group Attachment: The phenoxy group is introduced via a nucleophilic substitution reaction, where the dichloropentene reacts with phenol in the presence of a base such as sodium hydroxide.
Final Coupling: The final step involves coupling the phenoxy-substituted dichloropentene with 1-chloro-4-bromomethylbenzene through a nucleophilic substitution reaction, typically using a palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are often employed.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-4-({4-[(5,5-dichloropent-4-en-1-yl)oxy]phenoxy}methyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-({4-[(5,5-dichloropent-4-en-1-yl)oxy]phenoxy}methyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-({4-[(5,5-dichloropent-4-en-1-yl)oxy]phenoxy}methyl)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Chloro-4-({4-[(5-chloropent-4-en-1-yl)oxy]phenoxy}methyl)benzene
- 1-Chloro-4-({4-[(5,5-dibromopent-4-en-1-yl)oxy]phenoxy}methyl)benzene
- 1-Chloro-4-({4-[(5,5-difluoropent-4-en-1-yl)oxy]phenoxy}methyl)benzene
Uniqueness
1-Chloro-4-({4-[(5,5-dichloropent-4-en-1-yl)oxy]phenoxy}methyl)benzene is unique due to the presence of the dichloropentene chain, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
88335-01-7 |
|---|---|
Molekularformel |
C18H17Cl3O2 |
Molekulargewicht |
371.7 g/mol |
IUPAC-Name |
1-chloro-4-[[4-(5,5-dichloropent-4-enoxy)phenoxy]methyl]benzene |
InChI |
InChI=1S/C18H17Cl3O2/c19-15-6-4-14(5-7-15)13-23-17-10-8-16(9-11-17)22-12-2-1-3-18(20)21/h3-11H,1-2,12-13H2 |
InChI-Schlüssel |
PTAIKKWHEPDSET-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)OCCCC=C(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14382688.png)





![N-[1,1'-Biphenyl]-3-yl-N~2~-ethyl-N~2~-phenylglycinamide](/img/structure/B14382714.png)
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide](/img/structure/B14382722.png)
![Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate](/img/structure/B14382723.png)



![[Bis(2-hydroxyethyl)amino]methyl dodecanoate](/img/structure/B14382756.png)

